

An In-depth Technical Guide to 1,4-Disilabutane (CAS: 4364-07-2)

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Compound of Interest

Compound Name: 1,4-Disilabutane

Cat. No.: B3137281

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Disilabutane, also known as 1,2-bis(silyl)ethane, is an organosilicon compound with the chemical formula $C_2H_{10}Si_2$. This molecule is of significant interest in materials science as a single-source precursor for the chemical vapor deposition (CVD) of silicon carbide (SiC) thin films. Its structure, featuring a stable silicon-carbon backbone, makes it a valuable building block in various chemical syntheses. This guide provides a comprehensive overview of its properties, synthesis, applications, and safety considerations, with a focus on detailed experimental protocols and data presentation.

Physicochemical Properties

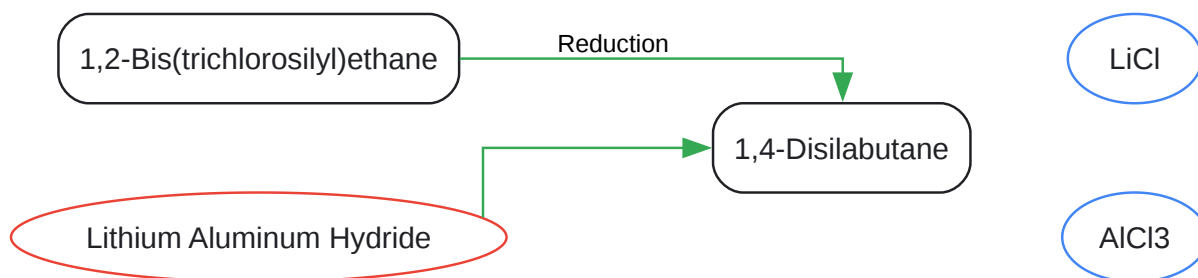
1,4-Disilabutane is a volatile and flammable liquid. Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	4364-07-2	
Molecular Formula	C ₂ H ₁₀ Si ₂	[1]
Molecular Weight	90.27 g/mol	[1]
Appearance	Colorless to straw-colored liquid	
Boiling Point	45-46 °C	[2]
Density	0.697 g/cm ³	[1]
Refractive Index	1.4141	[2]
Flash Point	-31 °C	[1]
Hydrolytic Sensitivity	Reacts rapidly with atmospheric moisture	[1]

Synthesis

The primary route for the synthesis of **1,4-disilabutane** involves the reduction of 1,2-bis(trichlorosilyl)ethane.

Reaction Scheme



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Synthesis of **1,4-Disilabutane**.

Experimental Protocol

This protocol is based on a literature procedure for a large-scale synthesis.^[3]

Materials:

- 1,2-bis(trichlorosilyl)ethane
- Lithium aluminum hydride (LiAlH_4)
- Tetraglyme (dried)
- Nitrogen gas (inert atmosphere)
- Dry ice/isopropanol bath

Equipment:

- 3-liter, 3-necked flask with overhead stirrer and thermocouple
- Claisen head
- Transfer tube
- 200 ml 3-necked receiving flask
- Dry ice condenser
- Nitrogen bubbler
- Cannula

Procedure:

- Assemble and oven-dry all glassware. Flush the entire apparatus with nitrogen.
- To the 3-liter flask, add one liter of dried tetraglyme via cannula.
- Cool the receiving flask in a dry ice/isopropanol bath and add dry ice to the condenser.
- Carefully add lithium aluminum hydride to the reaction flask under a nitrogen atmosphere.

- Slowly add 1,2-bis(trichlorosilyl)ethane to the stirred suspension of LiAlH_4 in tetraglyme. An exothermic reaction will occur.
- The reaction mixture will warm, and the **1,4-disilabutane** product will distill out of the mixture.
- Collect the distilled **1,4-disilabutane** in the cooled receiving flask.
- The crude product can be further purified by fractional distillation if necessary.

Yield: A reported yield for a similar procedure is 84%.^[3]

Spectroscopic Data

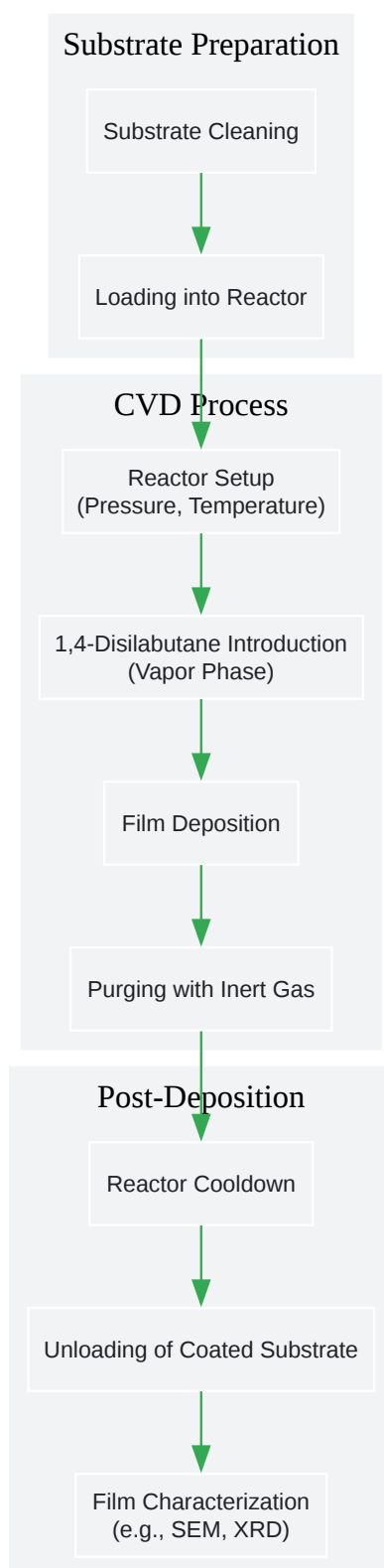
Due to the reactive nature of the Si-H bonds, obtaining and handling pure samples for spectroscopic analysis requires an inert atmosphere.

Spectroscopy	Expected Chemical Shifts / Peaks
^1H NMR	The spectrum is expected to show two signals: a triplet for the Si-H protons ($\delta \approx 3.5$ ppm) and a quartet for the $-\text{CH}_2-$ protons ($\delta \approx 0.5$ ppm), with coupling between them. The Si-H proton chemical shifts are generally found in the range of 3.0-4.0 ppm. [4] [5]
^{13}C NMR	A single signal is expected for the two equivalent methylene ($-\text{CH}_2-$) carbons. The chemical shift for carbons attached to silicon atoms typically appears in the upfield region of the spectrum ($\delta \approx 0$ -20 ppm). [6] [7]
IR Spectroscopy	Characteristic peaks are expected for Si-H stretching (around 2100 - 2200 cm^{-1}) and CH_2 stretching and bending vibrations.
Mass Spectrometry	The mass spectrum would show the molecular ion peak (M^+) at $m/z = 90$, along with fragmentation patterns corresponding to the loss of hydrogen and silyl groups.

Applications

Chemical Vapor Deposition (CVD) of Silicon Carbide (SiC) Films

1,4-Disilabutane is a key single-source precursor for the deposition of silicon carbide thin films, which are crucial for high-power and high-temperature electronic devices.[\[8\]](#) The use of a single-source precursor simplifies the control of stoichiometry in the deposited film.[\[8\]](#)



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General workflow for CVD of SiC films.

This is a generalized protocol; specific parameters will need to be optimized for the particular CVD system.

Equipment:

- Low-Pressure Chemical Vapor Deposition (LPCVD) reactor with a quartz tube furnace.
- Vacuum system.
- Mass flow controllers for carrier gases.
- Bubbler for the liquid precursor.
- Substrate heater.

Procedure:

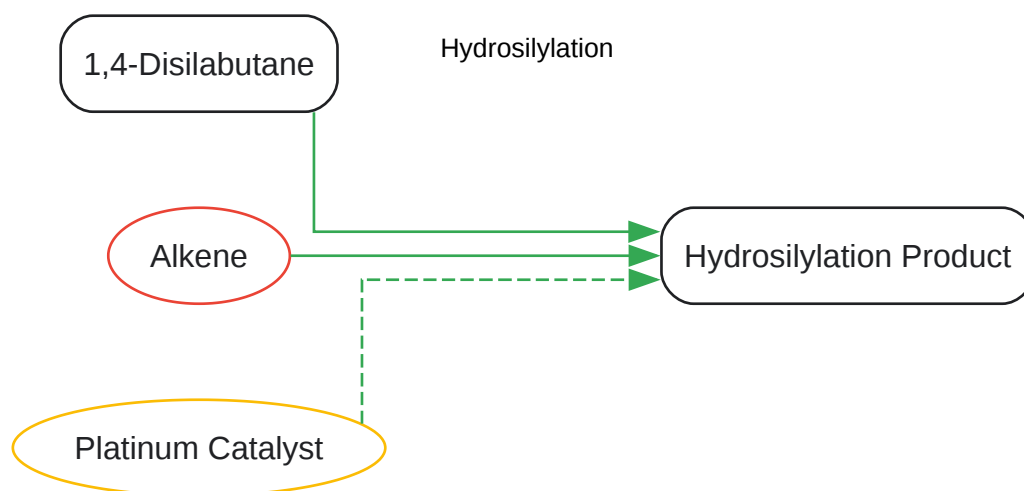
- Substrate Preparation:
 - Clean silicon wafers (or other desired substrates) using a standard cleaning procedure (e.g., RCA clean) to remove contaminants.
 - Dry the substrates and load them into the CVD reactor.
- CVD Process:
 - Evacuate the reactor to a base pressure.
 - Heat the substrate to the desired deposition temperature (typically in the range of 800-1300 °C).
 - Heat the **1,4-disilabutane** in a bubbler to generate a stable vapor pressure.
 - Use an inert carrier gas (e.g., argon or hydrogen) to transport the precursor vapor into the reaction chamber at a controlled flow rate.
 - The precursor decomposes on the hot substrate surface, leading to the deposition of a SiC film.

- Maintain the deposition conditions for the desired film thickness.
- After deposition, stop the precursor flow and purge the reactor with the carrier gas.
- Post-Deposition:
 - Cool the reactor to room temperature under a continuous flow of the carrier gas.
 - Vent the reactor and unload the coated substrates.
 - Characterize the deposited film using techniques such as Scanning Electron Microscopy (SEM), X-ray Diffraction (XRD), and Raman spectroscopy to determine its morphology, crystallinity, and composition.

Potential in Organic Synthesis and Drug Development

While direct applications of **1,4-disilabutane** in drug molecules are not widely reported, its reactive Si-H bonds make it a potential starting material for more complex organosilicon compounds. Organosilicon compounds are of growing interest in medicinal chemistry due to their unique physicochemical properties that can enhance biological activity and pharmacokinetic profiles.

A related compound, 1,2-bis(chlorodimethylsilyl)ethane, is used as a protecting group for primary amines in the synthesis of pharmaceuticals.^{[9][10]} This suggests that derivatives of **1,4-disilabutane** could potentially be developed for similar applications. For instance, the Si-H bonds can undergo hydrosilylation reactions with molecules containing double or triple bonds, allowing for the introduction of the disilaethane moiety into a variety of organic frameworks.



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Hydrosilylation with **1,4-Disilabutane**.

This derivatization could be a pathway to novel sila-drugs, where the incorporation of silicon can modulate properties such as lipophilicity, metabolic stability, and receptor binding affinity.

Safety and Handling

1,4-Disilabutane is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard	Description	Precautionary Measures
Flammability	Highly flammable liquid and vapor. Vapors may ignite spontaneously in air.[3]	Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools. Ground/bond container and receiving equipment.[3]
Reactivity	Reacts rapidly with moisture, water, and protic solvents. Can generate flammable hydrogen gas in the presence of acids, alcohols, and oxidizing agents. [3]	Handle under an inert atmosphere (e.g., nitrogen or argon). Store in a tightly sealed container in a cool, dry, well-ventilated area.[3]
Health Hazards	Causes serious eye irritation. May cause skin and respiratory tract irritation.[3]	Wear protective gloves, clothing, eye protection, and face protection. Use in a well-ventilated area or with a respirator.[3]

First Aid Measures:

- Inhalation: Move to fresh air.
- Skin Contact: Wash with plenty of soap and water.
- Eye Contact: Immediately flush with water for at least 15 minutes.
- Ingestion: Do not induce vomiting. Seek immediate medical attention.[3]

Conclusion

1,4-Disilabutane is a valuable organosilicon compound with a primary application as a single-source precursor in the chemical vapor deposition of silicon carbide films. Its synthesis from readily available starting materials is well-established. While its direct role in drug development is not prominent, its reactivity offers potential for the synthesis of novel organosilicon structures with applications in medicinal chemistry. Due to its hazardous nature, strict adherence to safety

protocols is essential when handling this compound. This guide provides a foundational understanding for researchers and professionals working with or considering the use of **1,4-disilabutane**.

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